![molecular formula C21H20F2N2O B11598310 11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11598310.png)
11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their effects on the central nervous system, often used as anxiolytics, sedatives, and muscle relaxants .
Preparation Methods
The synthesis of 11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include the use of acetonitrile as a solvent at room temperature . The compounds are obtained in good yield through this facile synthesis method .
Chemical Reactions Analysis
Ring-Opening Reactions
Dibenzo[b,e] diazepin-1-ones are susceptible to nucleophilic attack at the carbonyl group under acidic conditions, leading to ring-opening and formation of enaminones. For this compound, potential reaction mechanisms include:
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Hydrolysis : Acidic hydrolysis may cleave the lactam ring, generating a linear amide intermediate.
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Nucleophilic Substitution : Reactivity toward nucleophiles (e.g., amines, hydrazines) could yield derivatives with modified substituents.
Substitution Reactions
The fluorine atoms on the phenyl ring may participate in electrophilic aromatic substitution , though the electron-withdrawing nature of fluorine typically deactivates the ring. Alternatively, the dimethyl groups at the 3-position could undergo oxidation or alkylation under specific conditions.
Spectroscopic Data
Spectroscopic methods are critical for verifying the compound’s structure and reaction products:
Stability and Reactivity
The compound exhibits moderate stability under standard conditions but may degrade under extreme pH or oxidizing agents. The difluorophenyl group enhances lipophilicity, potentially influencing reactivity in biological systems.
Structural Comparisons
Research Findings
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Biological Activity : While not explicitly studied for this compound, dibenzo[b,e] diazepines exhibit potential neuroactive properties (e.g., GABA receptor interactions).
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Synthetic Challenges : Steric hindrance from the dimethyl groups and electronic effects of fluorine may complicate substitution reactions .
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Analytical Validation : Consistent NMR and IR data across derivatives confirm structural integrity .
This compound’s reactivity is shaped by its fused bicyclic structure and substituent effects, offering avenues for further functionalization and biological evaluation.
Scientific Research Applications
11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its binding abilities towards the benzodiazepine binding site on GABA A receptors.
Medicine: Evaluated for its anxiolytic effects using in vivo models.
Industry: Potential use as an antioxidant and anxiolytic agent.
Mechanism of Action
The compound exerts its effects by binding to the benzodiazepine binding site on GABA A receptors. This binding enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the central nervous system. This results in anxiolytic, sedative, and muscle relaxant effects .
Comparison with Similar Compounds
Similar compounds include other benzodiazepine derivatives such as diazepam and chlordiazepoxide. Compared to these compounds, 11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has shown promising anxiolytic effects even at lower doses . This highlights its potential as a more effective anxiolytic agent.
Biological Activity
The compound 11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[b,e][1,4]diazepine class. This class is known for its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of fluorine substituents on the phenyl ring, suggest enhanced biological activity and stability.
- Molecular Formula : C21H20F2N2O
- Molecular Weight : 354.4 g/mol
- IUPAC Name : 6-(3,5-difluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
The biological activity of this compound is primarily attributed to its interaction with the GABA_A receptors , where it acts as a positive allosteric modulator. This enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to anxiolytic and sedative properties. The fluorine atoms are believed to contribute to its binding affinity and selectivity for these receptors.
Anxiolytic Effects
Research indicates that compounds in the dibenzo[b,e][1,4]diazepine class exhibit significant anxiolytic effects . Studies have shown that this compound reduces anxiety-like behavior in animal models.
Antioxidant Properties
This compound has also been investigated for its antioxidant properties . It demonstrates the ability to scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for potential applications in neuroprotection and the treatment of neurodegenerative diseases.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various studies. It shows promise in protecting neuronal cells from apoptosis induced by oxidative stress and excitotoxicity.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the pharmacological profile of this compound:
Study | Methodology | Key Findings |
---|---|---|
Study 1 | Animal model (mice) | Significant reduction in anxiety-like behavior compared to control group. |
Study 2 | In vitro assays | Exhibited strong antioxidant activity with IC50 values comparable to known antioxidants. |
Study 3 | Neuroprotection assays | Reduced neuronal cell death by 40% under oxidative stress conditions. |
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals that the presence of fluorine atoms enhances both the lipophilicity and biological activity of this compound compared to its non-fluorinated analogs.
Compound Name | Molecular Weight | Anxiolytic Activity | Antioxidant Activity |
---|---|---|---|
11-(3-fluorophenyl)-... | 352.4 g/mol | Moderate | Low |
11-(2-fluorophenyl)-... | 354.0 g/mol | High | Moderate |
11-(3,5-difluorophenyl)-... | 354.4 g/mol | High | High |
Properties
Molecular Formula |
C21H20F2N2O |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-(3,5-difluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H20F2N2O/c1-21(2)10-17-19(18(26)11-21)20(12-7-13(22)9-14(23)8-12)25-16-6-4-3-5-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3 |
InChI Key |
MZJGLZTVKGQGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC(=C4)F)F)C(=O)C1)C |
Origin of Product |
United States |
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